
4-Amino-6-methylthiochroman 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound It belongs to the class of thiochroman derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylthiochroman 1,1-dioxide typically involves the reaction of 6-methylthiochroman-4-one with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-methylthiochroman 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted thiochroman derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-Amino-6-methylthiochroman 1,1-dioxide involves its interaction with cellular targets, leading to various biological effects. For instance, in cancer cells, it may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . The compound’s ability to inhibit specific enzymes also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dioxo-thiochromanone: Another thiochroman derivative with similar structural features but different biological activities.
Benzothiazepine: A related compound with a different ring structure but similar sulfur-containing functional groups.
Uniqueness
4-Amino-6-methylthiochroman 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a sulfone group makes it particularly versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C10H13NO2S |
|---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-2-3-10-8(6-7)9(11)4-5-14(10,12)13/h2-3,6,9H,4-5,11H2,1H3 |
InChI-Schlüssel |
CWXNWXDUTHQXFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


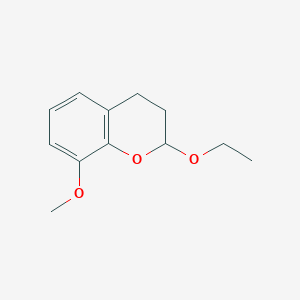
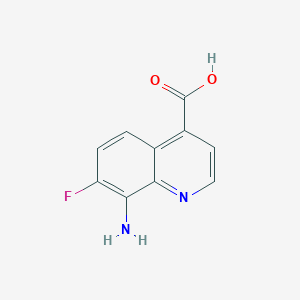
![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)

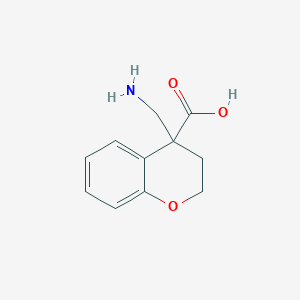
![7-Vinyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11893155.png)
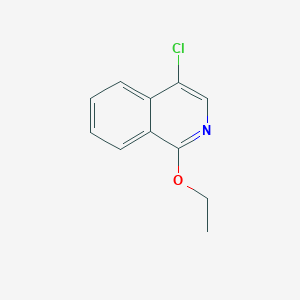

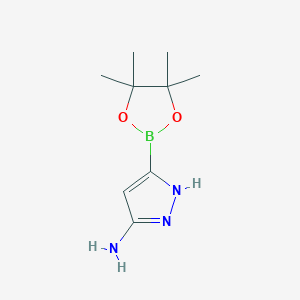
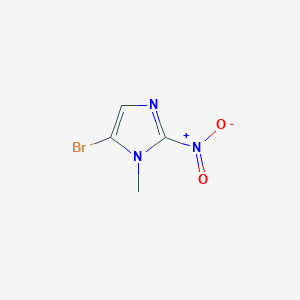

![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)

![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)
